{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Methyl-2-azaspiro[33]heptan-1-yl}methanol is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol typically involves the cyclization of appropriate precursors under basic conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process is crucial, and optimizations are often made to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different chemical properties.
2-Azaspiro[3.3]heptane: Lacks the hydroxyl group present in {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol, leading to different reactivity and applications
Uniqueness
The presence of the hydroxyl group in this compound provides additional sites for chemical modification, making it a versatile compound for various applications. Its unique spirocyclic structure also contributes to its distinct binding properties and potential as a drug scaffold .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(2-methyl-2-azaspiro[3.3]heptan-3-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(3-2-4-8)7(9)5-10/h7,10H,2-6H2,1H3 |
InChI Key |
SISMZICJQYQKQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1CO)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.